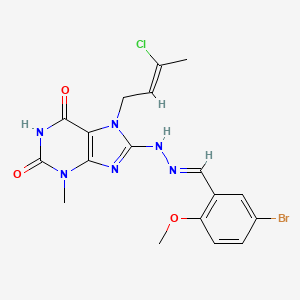
8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H18BrClN6O3 and its molecular weight is 481.74. The purity is usually 95%.
BenchChem offers high-quality 8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Structure Determination
The synthesis of related bromophenols and their derivatives has been a subject of research, highlighting methods to combine bromophenol moieties with nucleoside bases and other structural elements. These studies involve detailed spectroscopic analysis including HRMS and 2D NMR data to determine the structures of the synthesized compounds (Ming Ma et al., 2007). Such methodologies are crucial for creating compounds with potential biological activities and for understanding the chemical nature of novel synthetic molecules.
Regioselective Synthesis
The regioselective synthesis of purine derivatives, including those with specific substitutions at the purine base, has been investigated. This includes the development of methodologies for the C⁸-metalation of purine bases, which is significant for creating compounds with specific chemical functionalities and potential biological activities (D. Brackemeyer et al., 2014).
Biological Activities and Applications
Antibacterial and Antimycobacterial Activities
Research into derivatives of bromophenols and purines has shown some compounds to possess antibacterial and antimycobacterial properties. For example, studies on 6-(2-furyl)-9-(p-methoxybenzyl)purines have explored their ability to inhibit the growth of Mycobacterium tuberculosis, identifying specific structural modifications that enhance activity and selectivity (Morten Braendvang et al., 2007).
Radical Scavenging Activity
Novel nitrogen-containing bromophenols have been identified from marine red algae, with studies evaluating their radical scavenging activities. These compounds demonstrated potent DPPH radical scavenging abilities, suggesting their potential application as natural antioxidants in food or pharmaceutical industries (Ke-kai Li et al., 2012).
Propriétés
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN6O3/c1-10(20)6-7-26-14-15(25(2)18(28)23-16(14)27)22-17(26)24-21-9-11-8-12(19)4-5-13(11)29-3/h4-6,8-9H,7H2,1-3H3,(H,22,24)(H,23,27,28)/b10-6-,21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKUUNDLUOUGMB-CUNHWDNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2924143.png)

![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)


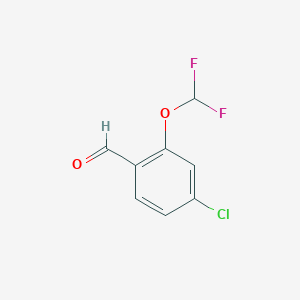
![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)
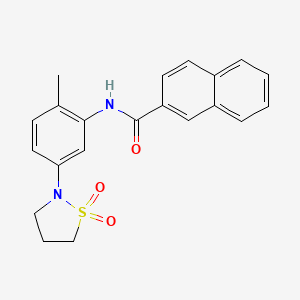
![2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2924153.png)
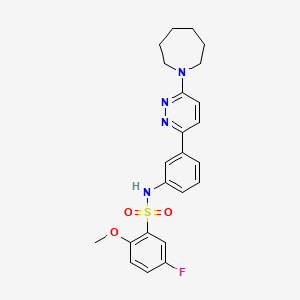
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
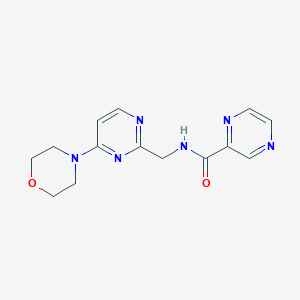
![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)